Insufficient Published Data for Comparative Potency Assessment Against Cancer Cell Lines
No peer-reviewed study was identified that directly measures the IC50 of 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide against any cancer cell line or in a tubulin polymerization assay. The closest published comparator scaffold—indolyl-α-keto-1,3,4-oxadiazole compound 19e—contains the identical 3,4,5-trimethoxyphenyl motif and shows IC50 values of 7.1 µM (U937), 3.1 µM (Jurkat), 4.1 µM (BT474), and 0.8 µM (SB) in antiproliferative assays, with a tubulin polymerization IC50 of 10.66 µM [1]. A structurally distinct series of 3-phenoxybenzoic acid derivatives (compounds 4a–d, 5a–e) showed heterogeneous cytotoxicity against only one to two cell lines, underscoring that positional isomerism (3-phenoxy vs. 2-phenoxy) is a critical determinant of activity [2]. Without experiment-specific quantification for the target compound, no differential potency claim can be substantiated.
| Evidence Dimension | Cytotoxicity (antiproliferative IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Not available in public literature |
| Comparator Or Baseline | Indolyl-α-keto-1,3,4-oxadiazole 19e: IC50 7.1, 3.1, 4.1, 0.8 µM (U937, Jurkat, BT474, SB) [1]; 3-phenoxybenzoic acid oxadiazole/benzamide series: heterogeneous cytotoxicity, compounds 4b/4c/4d active in 2 of 3 cell lines [2] |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | MTT assay; U937, Jurkat, BT474, SB cell lines [1]; HepG2, MCF-7, HCT-116 cell lines [2] |
Why This Matters
Procurement decisions for anticancer screening require verified cell-line potency; the absence of data means this compound is a completely uncharacterized starting point relative to quantified analogs.
- [1] Tantak MP, Malik M, Klingler L, Olson Z, Kumar A, Sadana R, Kumar D. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry. 2021; 36: 116090. View Source
- [2] Heriz MH, Mahmood AAR, Yasin SR, Saleh KM, AlSakhen MF, Kanaan SI, Himsawi N, Saleh AM, Tahtamouni LH. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Drug Development Research. 2024; 85(3): e22186. View Source
